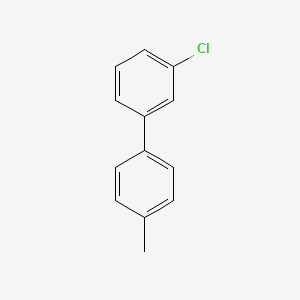
1-methyl-2-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of nitrostyrene, characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methyl-2-(2-nitroethenyl)benzene can be synthesized through the aldol condensation of nitromethane and benzaldehyde. The reaction is typically carried out in methanol (MeOH) with sodium hydroxide (NaOH) as a base. The mixture is cooled to 0°C, and an aqueous solution of NaOH is added slowly. The reaction is stirred for an additional 30 minutes at 0-5°C before being diluted with water and extracted .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be reduced to form 1-methyl-2-(2-aminoethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) and iron (Fe) catalyst.
Major Products Formed
Reduction: 1-Methyl-2-(2-aminoethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-methyl-2-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial properties, particularly against drug-resistant pathogens.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate biofilm formation and virulence factor production in bacteria . This disruption can enhance the susceptibility of bacteria to antimicrobial agents.
Comparación Con Compuestos Similares
Similar Compounds
(2-Nitrovinyl)benzene: Lacks the methyl group on the benzene ring.
1-Methyl-4-(2-nitrovinyl)benzene: The nitrovinyl group is positioned differently on the benzene ring
Uniqueness
1-methyl-2-(2-nitroethenyl)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the nitrovinyl group at the 2-position provides distinct steric and electronic effects compared to other nitrostyrene derivatives.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-methyl-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3 |
Clave InChI |
HOATZZMHBCWHOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C=C[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)

![Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl-, ethyl ester](/img/structure/B8702219.png)
![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)





